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Compound of Interest

Compound Name: MOG (89-113), human

Cat. No.: B13904147

Technical Support Center: MOG (89-113)
ELISPOT Assays

This technical support center provides troubleshooting guidance and answers to frequently
asked questions to help researchers, scientists, and drug development professionals improve
the signal-to-noise ratio in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) ELISPOT
assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing a MOG (89-113) ELISPOT assay?

The main objective is to maximize the signal-to-noise ratio. This means achieving a strong,

specific response (high number of distinct spots) in wells stimulated with the MOG (89-113)
peptide, while keeping the background (number of spots in negative control wells) as low as
possible.

Q2: What are the most common causes of a poor signal-to-noise ratio?

The most frequent issues are high background in negative control wells and a weak or absent
signal in the antigen-stimulated wells. These can stem from various factors including cell
quality, reagent concentrations, and procedural inconsistencies.

Q3: How important is cell viability for the ELISPOT assay?
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Cell viability is critical. Low cell viability can lead to high background and weak signals.[1][2] It
is recommended to have at least 89% cell viability for reliable results.[3] For cryopreserved
PBMCs, allowing them to rest for at least one hour after thawing can help remove debris and
improve viability.[1]

Q4: Can the choice of serum affect my results?

Yes, serum can be a significant source of variability and high background.[4] Some serum
batches may contain factors that non-specifically activate cells. It is advisable to test several
batches of serum to find one that provides a good signal-to-noise ratio or to use serum-free
media. Using serum-free freezing media can also contribute to higher cell viability and better
assay performance.

Q5: What are appropriate controls for a MOG (89-113) ELISPOT assay?
Essential controls include:

e Negative Control: Cells cultured in medium alone (without the MOG peptide) to determine
the baseline or background response.

» Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA)
to confirm cell functionality and that the assay is working correctly.

» No Cell Control: Wells containing all reagents except cells to check for reagent
contamination or non-specific binding of antibodies.

Troubleshooting Guide
High Background

Q: Why am | seeing a high number of spots in my negative control wells?

Possible Causes & Solutions:
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Probable Cause

Recommended Solution

Contaminated Reagents

Endotoxins or other contaminants in media,
serum, or DMSO can cause non-specific cell
activation. Use fresh, high-quality reagents and

filter them if necessary.

Poor Cell Handling

Stressed cells can spontaneously secrete
cytokines. Handle cells gently, minimize

temperature fluctuations, and avoid vigorous

pipetting.

Suboptimal Cell Density

Overcrowding of cells can lead to non-specific
activation. It's crucial to optimize the number of
cells per well. A typical starting range for PBMCs
is 2x105 to 4x10° cells/well.

Inadequate Washing

Insufficient washing can leave behind cells and
unbound reagents, contributing to background.
Follow the recommended washing steps
carefully, ensuring to wash both sides of the

membrane after development.

Overdevelopment of the Plate

Excessive incubation with the substrate can
lead to a general darkening of the membrane
and high background. Reduce the development

time and monitor spot formation closely.

High DMSO Concentration

High concentrations of DMSO (above 0.5%)
used to dissolve peptides can cause the
membrane to leak, leading to a darker

background.

Carryover of Cytokines

If cells are pre-incubated with stimulants,
secreted cytokines can be carried over into the
ELISPOT plate. Ensure cells are washed

thoroughly before plating.

Weak or No Signal
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Q: Why am | not seeing any spots, or very few spots, in my MOG (89-113) stimulated wells?

Possible Causes & Solutions:

Probable Cause Recommended Solution

The number of MOG (89-113)-specific T cells
may be very low in the sample. Consider

Low Frequency of Responding Cells increasing the number of cells per well or using
a cultured ELISPOT approach to expand

antigen-specific cells.

The concentration of the MOG (89-113) peptide
) ) ) may be too low or too high. It is essential to
Suboptimal Peptide Concentration _ _ _ _
titrate the peptide to find the optimal

concentration for stimulation.

The incubation time may not be sufficient for the
] ] cells to respond to the peptide. Optimization of
Inadequate Incubation Time ) ] ] ) ]
the incubation period (typically 18-48 hours) is

recommended.

A high percentage of dead cells will result in a
Poor Cell Viability lack of response. Always check cell viability

before starting the assay.

Inadequate pre-wetting of the PVDF membrane
Improper Plate Pre-wetting with ethanol can lead to poor capture antibody

binding and a weak or absent signal.

The concentrations of the capture or detection
Incorrect Antibody Concentrations antibodies may be suboptimal. It is important to

titrate antibodies to their optimal concentrations.

Experimental Protocols
Key Experimental Parameters (To be Optimized)

Itis crucial to emphasize that the following parameters are starting points and require
optimization for each specific experimental system.
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Recommended
Parameter . . Notes
Range/Starting Point
Titrate to find the optimal
) number that gives a good
Cell Density 2 x 105 - 4 x 10> PBMCs/well

signal without high

background.

MOG (89-113) Peptide

This needs to be determined

) 1-10 pg/mL empirically for your specific
Concentration )
peptide batch and cell type.
Higher concentrations (around
5 pg/ml) can improve the
Capture Antibody detection of high spot counts.
) 5-15 pg/mL ) )
Concentration Using 0.5-1 pg per well is also
a suggestion for well-defined
spots.
) ) Follow manufacturer's
Detection Antibody )
) 1 pg/mL recommendations and
Concentration : oo
consider optimization.
The optimal time depends on
Cell Incubation Time 18 - 48 hours the specific cytokine and cell

type.

Substrate Development Time

5 - 15 minutes

Monitor visually and stop the
reaction when spots are
distinct and the background is
low. Overdevelopment

increases background.

Detailed IFN-y ELISPOT Protocol (Adaptable for MOG

(89-113))

This protocol provides a general framework. Adherence to sterile techniques throughout is

essential.
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Day 1: Plate Coating

Pre-wet the 96-well PVDF membrane plate with 15 pL of 35% ethanol for 1 minute.

Wash the plate 3-5 times with 200 uL/well of sterile PBS.

Dilute the anti-IFN-y capture antibody to the optimized concentration in sterile PBS.

Add 100 pL of the diluted capture antibody to each well.

Incubate the plate overnight at 4°C.

Day 2: Cell Incubation

Wash the plate 3-5 times with sterile PBS to remove unbound capture antibody.

» Block the membrane by adding 200 pL/well of complete culture medium (e.g., RPMI + 10%
FBS) and incubate for at least 2 hours at 37°C.

o Prepare your cell suspension (e.g., PBMCs) and adjust the concentration to the optimized
density in complete culture medium. Ensure high cell viability.

e Prepare your stimulants:
o MOG (89-113) peptide diluted to the optimal concentration in culture medium.
o Positive control (e.g., PHA) diluted in culture medium.
o Negative control (culture medium alone).

» Remove the blocking medium from the plate.

e Add 50 pL of the appropriate stimulant to each well.

e Add 50 pL of the cell suspension to each well.

 Incubate the plate for 18-48 hours at 37°C in a humidified CO:z incubator. Do not disturb the
plate during incubation.
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Day 3: Detection and Development

Wash the plate 3-5 times with PBS containing 0.05% Tween 20 (PBS-T) to remove the cells.

Dilute the biotinylated anti-IFN-y detection antibody to its optimal concentration in PBS-T with
0.5% BSA. Filter the antibody solution to remove aggregates.

Add 100 pL of the diluted detection antibody to each well.

Incubate for 2 hours at room temperature.

Wash the plate 3-5 times with PBS-T.

Add 100 pL of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) diluted
according to the manufacturer's instructions.

Incubate for 1 hour at room temperature.

Wash the plate 3-5 times with PBS-T, followed by 2-3 final washes with PBS alone to remove
residual Tween 20.

Add 100 pL of the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.

Monitor spot development closely (typically 5-15 minutes).

Stop the reaction by washing the plate thoroughly with deionized water.

Allow the plate to dry completely in the dark before analysis.

Visualizations
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Day 1: Plate Preparation

Pre-wet PVDF Plate
(35% Ethanol)

Wash Plate
(Sterile PBS)

Coat with Capture Antibody
(e.g., anti-IFN-y)

Incubate Overnight
(4°C)

Day 2: Cell Culture

Wash Plate & Block
(Culture Medium)

Add Stimulants to Wells
(MOG Peptide, Controls)

Prepare Cell Suspension
(e.g., PBMCs)

Add Cells to Wells

Incubate
(18-48h, 37°C)

Day 3: Detecti;)n & Analysis

Wash Plate to Remove Cells
(PBS-T)

GNash & Add Enzyme Conjugate)

(Stop Reaction & Dry Plate)

Analyze Spots

Click to download full resolution via product page

Caption: General workflow for an IFN-y ELISPOT assay.
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Caption: Troubleshooting decision tree for high background.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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